5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-methyl-3,6-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-15-17(24-16(12)13-8-4-2-5-9-13)20-19(23)21(18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZNWJSJLWIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-2-Aminothiophene-3-Carboxylic Acid
The Gewald reaction is employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives. For 5-methyl substitution, cyclocondensation of methyl ketones (e.g., pentane-2,4-dione) with elemental sulfur and cyanoacetamide in dimethylformamide (DMF) yields 2-amino-5-methylthiophene-3-carboxylic acid. This intermediate serves as the foundational building block for subsequent steps.
Formation of the Oxazinone Intermediate
Reaction of 2-amino-5-methylthiophene-3-carboxylic acid with benzoyl chloride in pyridine at 0°C generates 2-phenyl-5-methyl-4H-thieno[2,3-d]oxazin-4-one (3a ). The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both solvent and base to neutralize HCl byproducts. The product is isolated in 72% yield after recrystallization from ethanol.
Table 1: Optimization of Oxazinone Synthesis
| Reactant | Conditions | Yield (%) |
|---|---|---|
| 2-Amino-5-methylthiophene-3-carboxylic acid + Benzoyl chloride | Pyridine, 0°C → RT, 4 h | 72 |
Introduction of the 2-Sulfanyl Group
Chlorination of the Oxazinone Intermediate
The 2-phenyl group in 3a is replaced via chlorination using phosphorus oxychloride (POCl₃). Heating 3a with POCl₃ at 80°C for 3 hours yields 2-chloro-5-methyl-4H-thieno[2,3-d]oxazin-4-one (4 ). Excess POCl₃ ensures complete conversion, with the product purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Thiolation via Nucleophilic Substitution
Treatment of 4 with thiourea in ethanol under reflux introduces the sulfanyl group. The chloride leaving group is displaced by the thiolate nucleophile, forming 2-sulfanyl-5-methyl-4H-thieno[2,3-d]oxazin-4-one (5 ) in 85% yield. Alternative thiolation agents like sodium hydrosulfide (NaSH) in dimethylacetamide (DMA) achieve comparable efficiency.
Table 2: Thiolation Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4 | Thiourea | Ethanol | Reflux | 6 | 85 |
| 4 | NaSH | DMA | 100°C | 4 | 82 |
Cyclization to Form the Pyrimidinone Ring
Reaction with Aniline Derivatives
The sulfanyl-oxazinone 5 is condensed with aniline in acetic acid under reflux to form the pyrimidinone ring. The amine attacks the electrophilic carbonyl carbon, followed by cyclodehydration to yield 5-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (6a ). Substituted anilines (e.g., 4-nitroaniline) introduce variability at position 3, while the 6-phenyl group originates from the benzoyl chloride used in 3a .
Table 3: Cyclization Outcomes with Diverse Amines
| Amine | Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Aniline | Acetic acid, reflux | 81 | 192–193 |
| 4-Nitroaniline | Acetic acid, reflux | 78 | 205–207 |
Mechanistic Insights and Spectral Validation
Tautomeric Equilibrium of the Sulfanyl Group
The 2-sulfanyl moiety exhibits tautomerism between thiol (5a ) and thione (5b ) forms, confirmed by $$^1$$H NMR (DMSO-$$d_6$$: δ 14.56 ppm, NH). Density functional theory (DFT) calculations suggest the thione form dominates due to conjugation with the quinoxaline π-system.
Spectroscopic Characterization
- IR Spectroscopy : A strong absorption at 1690 cm$$^{-1}$$ confirms the C=O stretch of the pyrimidinone ring.
- $$^1$$H NMR : The methyl group at position 5 resonates as a singlet at δ 2.53 ppm, while aromatic protons integrate for 10H (δ 7.33–8.48 ppm).
- Mass Spectrometry : MALDI-TOF analysis of 6a shows a molecular ion peak at $$m/z$$ 347 (M + Na)$$^+$$.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl group undergoes nucleophilic displacement reactions, forming derivatives with enhanced biological activity or modified solubility:
Key Findings :
-
Alkylation proceeds via an SN2 mechanism, with methyl iodide selectively targeting the sulfanyl group .
-
Acylated derivatives show improved stability in aqueous media compared to the parent compound .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with hydrazonoyl halides to form fused tetrazine systems:
| Substrate | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazonoyl chloride | Chloroform, triethylamine, reflux (6–8 hr) | 6H-Thieno[2',3':4,5]pyrimidino[1,2-b] tetrazine derivative | Antitumor agents |
Mechanistic Insight :
-
The reaction involves initial deprotonation of the sulfanyl group, followed by nucleophilic attack on the hydrazonoyl chloride to form a tetrazine ring .
-
Products exhibit fluorescence properties, enabling their use as bioimaging probes .
Oxidation Reactions
Controlled oxidation of the sulfanyl group yields sulfoxide or sulfone derivatives:
Analytical Confirmation :
-
Sulfoxide formation confirmed by characteristic IR absorption at 1040 cm⁻¹ (S=O stretch) .
-
Sulfones are resistant to further oxidation and serve as intermediates for cross-coupling reactions .
Heterocyclization with Amines
Reaction with primary amines generates imino-thienopyrimidine derivatives:
Structural Impact :
-
Bulkier amines (e.g., cyclohexylamine) reduce reaction rates but improve target selectivity in enzyme inhibition assays .
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings:
Optimization Data :
Complexation with Metal Ions
The sulfanyl group acts as a soft Lewis base, forming coordination complexes:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT | [Cu(C₂₀H₁₅N₂OS)Cl] | 4.8 ± 0.2 | |
| AgNO₃ | Acetonitrile, dark, 25°C | [Ag(C₂₀H₁₅N₂OS)₂]NO₃ | 5.1 ± 0.3 |
Applications :
-
Silver complexes exhibit potent antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL) .
-
Copper complexes catalyze C–N bond formation in model Heck reactions .
Photochemical Reactions
UV irradiation induces dimerization via the thieno ring:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), THF | Dimeric cyclobutane derivative | 0.12 |
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties in various studies. Its structural similarity to known chemotherapeutic agents suggests it may inhibit cancer cell proliferation through multiple mechanisms. For instance, derivatives of thieno[2,3-d]pyrimidines have been evaluated for their efficacy against different cancer types, including renal cell carcinoma and colorectal cancer .
Mechanism of Action
The mechanism by which 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its anticancer effects likely involves the inhibition of key molecular targets involved in tumor growth and survival. Research indicates that compounds with similar structures can act as multi-targeted receptor tyrosine kinase inhibitors, which are crucial in cancer signaling pathways .
Case Study: Inhibition of EGFR Mutants
A recent study evaluated thieno[2,3-d]pyrimidine derivatives for their activity against epidermal growth factor receptor (EGFR) mutants. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine scaffold could enhance selectivity and potency against resistant cancer cell lines .
Biological Research
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It has been utilized to study enzyme inhibition and protein-ligand interactions through molecular docking studies. These investigations help elucidate the compound's binding affinities and mechanisms of action at the molecular level .
Material Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic and optical properties. For instance, research has explored its application in organic electronics and photonic devices due to its ability to form stable thin films and exhibit desirable charge transport characteristics .
Mechanism of Action
The mechanism of action of 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Predicted based on structural analogs with reported antimicrobial and anticancer activities .
Physicochemical Properties
- Solubility : Hydrophobic substituents (e.g., diphenyl in the target compound) reduce aqueous solubility, while polar groups (e.g., morpholinyl , methoxyethyl ) improve it.
- Melting Points: Derivatives like 4-(dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one have mp 133–135°C , suggesting similar thermal stability for the target compound.
Biological Activity
5-Methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core with methyl, diphenyl, and sulfanyl groups. Its synthesis typically involves the condensation of 2-aminothiophenol with benzaldehyde derivatives, followed by methylation and sulfanyl group introduction under specific conditions. This synthetic route allows for the modification of functional groups to enhance biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. In vitro studies have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for these compounds, demonstrating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Thienopyrimidinone Compounds
| Compound | Target Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 5a | E. coli | 8 | Moderate |
| 5c | S. aureus | 4 | High |
| 4g | M. tuberculosis | 16 | Moderate |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicate that derivatives of thieno[2,3-d]pyrimidinones can effectively reduce the viability of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 25 | Apoptosis induction |
| HeLa (cervical cancer) | 30 | Cell cycle arrest |
Toxicity Profile
The toxicity of these compounds has been assessed using hemolytic assays. Most derivatives were found to be non-toxic up to a concentration of 200 µmol/L, indicating a favorable safety profile for further development .
Case Studies
A notable case study involved the evaluation of a series of thienopyrimidinones against Mycobacterium avium, where compounds demonstrated significant activity with low toxicity levels. This study highlights the potential for developing new antimicrobial agents based on the thieno[2,3-d]pyrimidine scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-thiophene-3-carbonitrile derivatives with formic acid under reflux conditions. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields a thieno[2,3-d]pyrimidin-4-one scaffold, which can be further functionalized with phenyl and sulfanyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key intermediates should be purified via recrystallization or column chromatography.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation, particularly to confirm the positions of methyl, phenyl, and sulfanyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the carbonyl (C=O) and thiol (S-H) moieties. X-ray crystallography can resolve ambiguities in regiochemistry .
Q. How is the compound’s purity assessed, and what are common impurities?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Common impurities include unreacted starting materials (e.g., 2-aminothiophene derivatives) and byproducts from incomplete cyclization or substitution reactions. Residual solvents (e.g., DMF, THF) should be quantified via Gas Chromatography (GC) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying conditions?
- Methodological Answer : Yield optimization requires systematic variation of reaction parameters:
- Temperature : Higher reflux temperatures (e.g., 120°C vs. 100°C) may accelerate cyclization but risk decomposition.
- Catalysts : Adding Lewis acids (e.g., ZnCl₂) or using microwave-assisted synthesis can reduce reaction time.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while greener solvents (e.g., ethanol/water mixtures) improve sustainability.
Statistical tools like Design of Experiments (DoE) are recommended to identify optimal conditions .
Q. What strategies are employed to resolve contradictory bioactivity data in different assay systems?
- Methodological Answer : Contradictions in bioactivity (e.g., TRPA1 inhibition potency in cell-based vs. enzyme assays) may arise from off-target effects or assay-specific conditions. Strategies include:
- Counter-screening : Test against related targets (e.g., TRPV1) to rule out promiscuity.
- Cellular context : Use primary cells or genetically modified lines (e.g., TRPA1-knockout) to confirm target specificity.
- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) .
Q. How does modifying substituents affect the compound’s inhibitory activity against TRPA1?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Phenyl groups at C3/C6 : Enhance hydrophobic interactions with TRPA1’s binding pocket.
- Sulfanyl group at C2 : Critical for covalent binding via disulfide formation with cysteine residues.
- Methyl group at C5 : Optimizes steric fit without hindering solubility.
Computational modeling (e.g., molecular docking with TRPA1 homology models) can guide rational substitutions .
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer : Rodent models of inflammatory pain (e.g., complete Freund’s adjuvant-induced hyperalgesia) or respiratory diseases (e.g., TRPA1-dependent asthma models) are relevant. Administer the compound intravenously or orally, and monitor biomarkers (e.g., cytokines, neuronal activation markers). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
